

2-(1,3-Dioxolan-2-yl)ethanol structural analysis

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Compound of Interest

Compound Name: **2-(1,3-Dioxolan-2-yl)ethanol**

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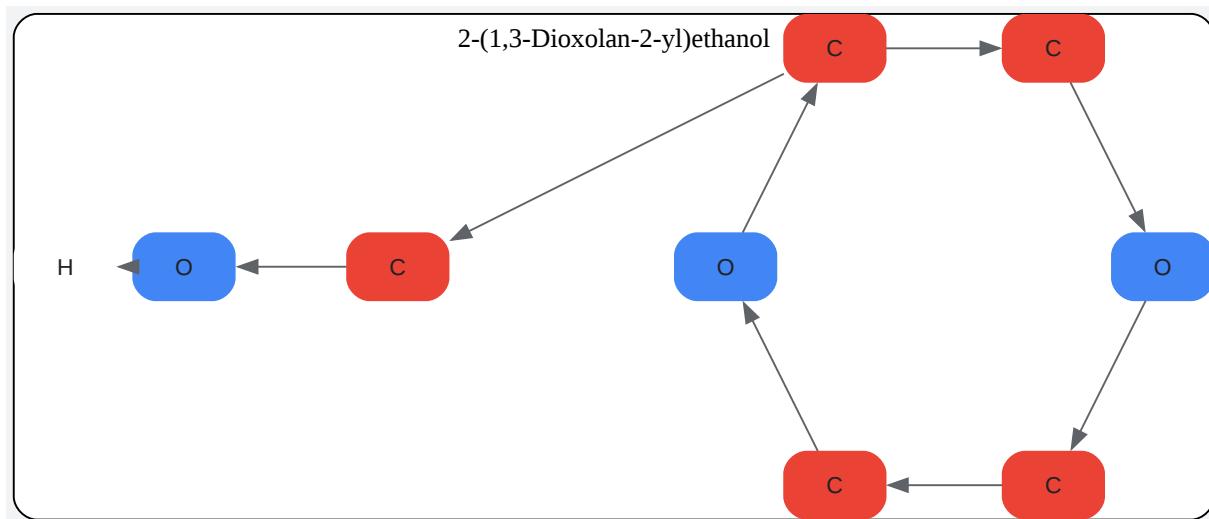
An In-Depth Technical Guide to the Structural Analysis of **2-(1,3-Dioxolan-2-yl)ethanol**

Authored by: A Senior Application Scientist

Introduction

2-(1,3-Dioxolan-2-yl)ethanol, with the chemical formula $C_5H_{10}O_3$ and a molecular weight of 118.13 g/mol, is a valuable organic compound frequently encountered in synthetic chemistry. [1] It serves as a protected form of 3-hydroxypropionaldehyde, where the aldehyde functional group is masked as an ethylene acetal. This protection strategy is crucial in multi-step syntheses, allowing for chemical modifications on other parts of a molecule without unintended reactions at the aldehyde site. The subsequent deprotection readily yields the desired aldehyde.

Given its role as a key intermediate, rigorous structural verification is paramount to ensure the integrity of the synthetic pathway and the purity of the final product. This guide provides a comprehensive, multi-technique approach to the structural elucidation of **2-(1,3-Dioxolan-2-yl)ethanol**, grounded in the principles of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies described herein are designed to provide a self-validating system for researchers, scientists, and drug development professionals.



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Caption: Molecular Structure of 2-(1,3-Dioxolan-2-yl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of structural analysis for organic molecules, providing detailed information about the carbon-hydrogen framework. By analyzing the chemical environment of each proton (¹H) and carbon (¹³C) nucleus, we can piece together the molecule's connectivity.

¹H NMR Spectroscopy

Expertise & Experience: The choice to use ¹H NMR is based on its high sensitivity and the wealth of information it provides through chemical shift, integration, and spin-spin coupling. The splitting patterns are particularly diagnostic, revealing the number of neighboring protons and thus confirming the ethyl and dioxolane fragments.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Assigned Proton(s)	Chemical Shift (δ , ppm) (Predicted)	Multiplicity	Integration	Rationale
-OH	~1.5 - 3.0	Singlet (broad)	1H	The hydroxyl proton is exchangeable, resulting in a broad singlet. Its chemical shift is concentration-dependent.
-CH ₂ -OH	~3.80	Triplet	2H	These protons are adjacent to a CH ₂ group and are deshielded by the electronegative oxygen atom.
-CH ₂ -CH-	~1.95	Triplet	2H	These protons are adjacent to the -CH ₂ OH group.
-O-CH ₂ -CH ₂ -O-	~3.90 - 4.05	Multiplet	4H	Protons of the dioxolane ring, often appearing as a complex multiplet due to their chemical and magnetic environment.
-CH- (acetal)	~4.95	Triplet	1H	The acetal proton is highly deshielded by two adjacent oxygen atoms,

shifting it
significantly
downfield.

Trustworthiness through Self-Validation: The integration values must correspond to the proton count for each signal (1:2:2:4:1). The multiplicities (splitting patterns) must be consistent with the neighboring protons as predicted by the $n+1$ rule. For instance, the triplet for the acetal proton confirms its linkage to an adjacent CH_2 group.

Experimental Protocol: ^1H NMR

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in ~ 0.7 mL of deuterated chloroform (CDCl_3). The choice of CDCl_3 is standard for its excellent solubilizing properties for moderately polar compounds and its single deuterium lock signal.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Data Acquisition:** Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer.
- **Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal.
- **Analysis:** Integrate the signals and analyze the chemical shifts and coupling constants.

^{13}C NMR Spectroscopy

Expertise & Experience: While ^1H NMR maps the proton environment, ^{13}C NMR confirms the carbon backbone. A proton-decoupled ^{13}C NMR experiment is chosen to simplify the spectrum, yielding a single peak for each unique carbon atom. This provides an unambiguous count of the different carbon environments.^[2]

Predicted ^{13}C NMR Spectral Data (in CDCl_3 , 100 MHz)

Assigned Carbon	Chemical Shift (δ , ppm) (Predicted)	Rationale
-CH ₂ -OH	~60.0	The carbon is attached to an electronegative oxygen, shifting it downfield.
-CH ₂ -CH-	~35.0	An aliphatic carbon, appearing in the typical alkane region.
-O-CH ₂ -CH ₂ -O-	~65.0	Carbons within the dioxolane ring are deshielded by the adjacent oxygen atoms.
-CH- (acetal)	~103.0	The acetal carbon is significantly deshielded by two directly bonded oxygen atoms, resulting in a large downfield shift.

Trustworthiness through Self-Validation: The spectrum must display exactly four distinct signals, corresponding to the four unique carbon environments in the molecule's structure. The chemical shifts must align with established ranges for alcohols, alkanes, ethers, and acetals.

Caption: A standardized workflow for NMR sample analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique ideal for identifying the key functional groups present in a molecule. The selection of this method is justified by its ability to quickly confirm the presence of the critical hydroxyl (-OH) group and the C-O bonds characteristic of the alcohol and dioxolane moieties. The absence of a strong carbonyl (C=O) absorption around 1700 cm^{-1} is a crucial piece of evidence that the aldehyde is successfully protected.

Characteristic IR Absorption Bands

Functional Group	Vibration Type	Expected Frequency (cm ⁻¹)	Intensity
Alcohol (-OH)	O-H Stretch	3200 - 3600	Strong, Broad
Alkane (-CH, -CH ₂)	C-H Stretch	2850 - 3000	Medium-Strong
Acetal/Ether (-C-O)	C-O Stretch	1050 - 1150	Strong

Trustworthiness through Self-Validation: The simultaneous presence of a broad O-H stretch and strong C-O stretches, coupled with the definitive absence of a C=O stretch, provides a highly reliable fingerprint for the target molecule. The C-H stretching frequencies confirm the aliphatic nature of the backbone.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.
- Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.
- Data Acquisition: Lower the press and apply consistent pressure to ensure good contact between the sample and the crystal.
- Spectrum Collection: Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Analysis: Identify the key absorption bands and compare them to the expected frequencies for the molecule's functional groups.

Mass Spectrometry: Molecular Weight and Fragmentation

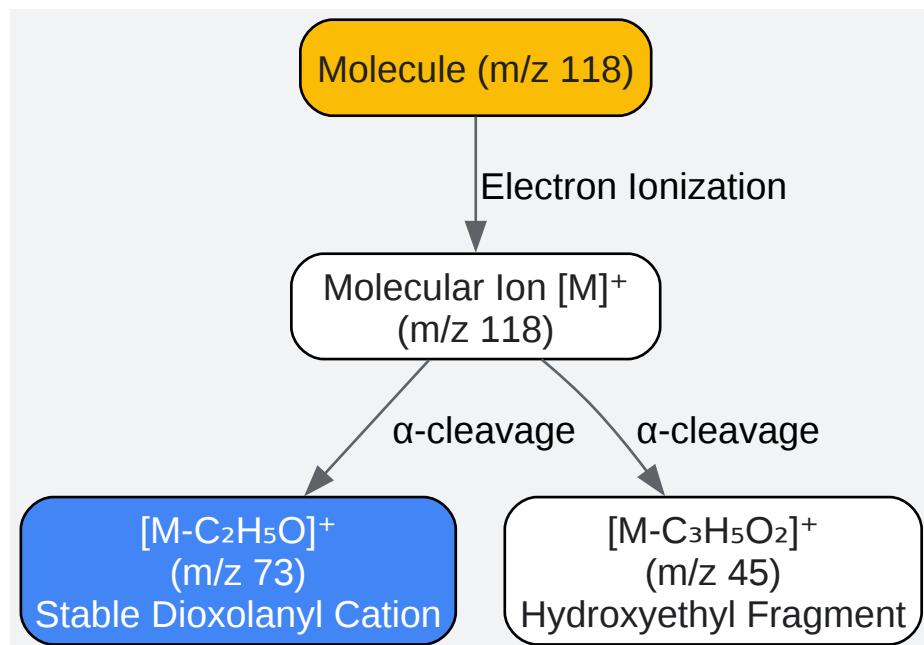
Expertise & Experience: Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization. This data confirms the elemental composition and offers corroborating evidence for the molecule's

structure. Electron Ionization (EI) is chosen as a standard technique that provides reproducible and information-rich fragmentation spectra.

Expected Mass Spectrometry Data (Electron Ionization)

m/z Value	Identity	Rationale
118	$[M]^+$	Molecular Ion: Corresponds to the molecular weight of $C_5H_{10}O_3$. [1]
117	$[M-H]^+$	Loss of a single hydrogen atom.
73	$[C_3H_5O_2]^+$	This is the characteristic and often base peak for 2-substituted 1,3-dioxolanes, resulting from the cleavage of the side chain.
45	$[C_2H_5O]^+$	Fragment corresponding to the hydroxyethyl group $[CH_2CH_2OH]^+$.

Trustworthiness through Self-Validation: The observation of the molecular ion peak at m/z 118 confirms the molecular formula. The fragmentation pattern, particularly the presence of the highly stable dioxolanyl cation at m/z 73, is a powerful diagnostic tool that validates the core cyclic acetal structure.



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Caption: Predicted EI-MS fragmentation of the target molecule.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

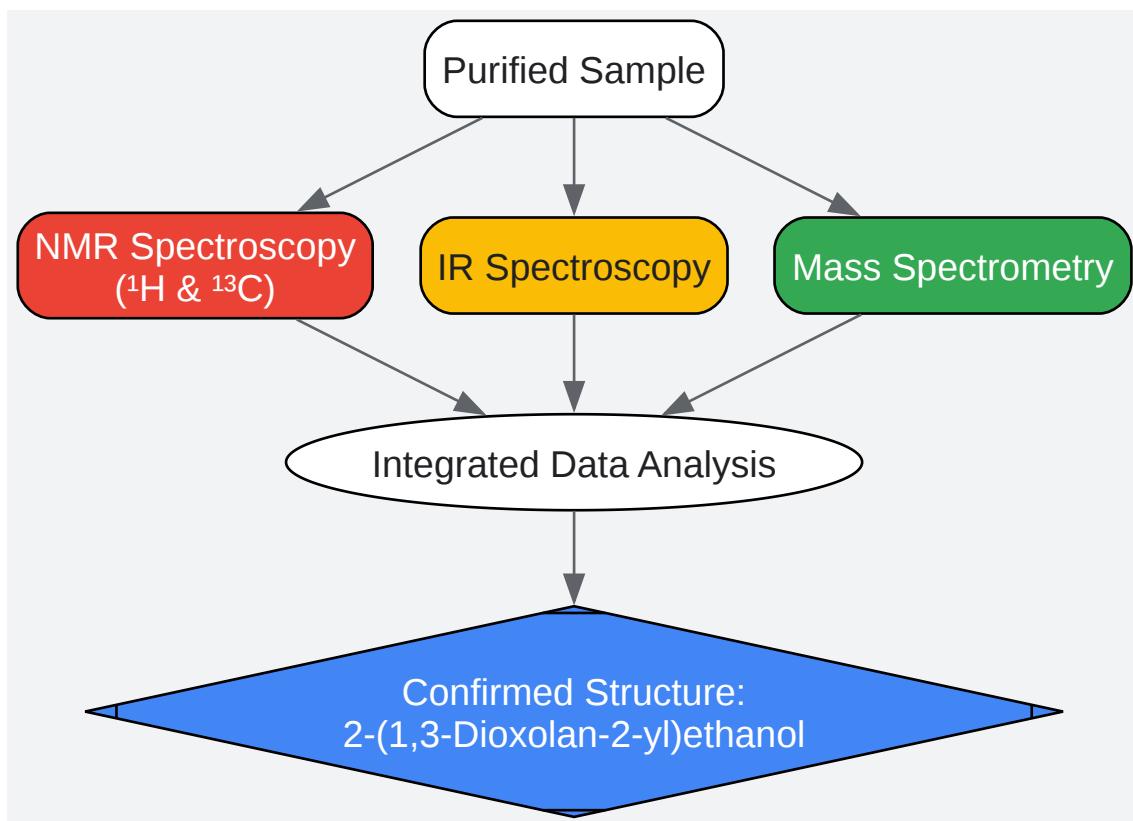
- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
- GC Separation: Inject a small volume (e.g., 1 μ L) into the GC-MS system. The GC column (e.g., a non-polar DB-5) separates the sample from any impurities based on boiling point and polarity.
- Ionization: As the compound elutes from the GC column, it enters the MS ion source where it is bombarded with high-energy electrons (typically 70 eV for EI).
- Mass Analysis: The resulting charged fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.
- Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak and correlate the major fragment ions with the proposed structure.

Integrated Structural Verification and Conclusion

The structural analysis of **2-(1,3-Dioxolan-2-yl)ethanol** is definitively achieved by integrating the data from these orthogonal analytical techniques.

- Mass Spectrometry confirms the molecular weight (118 g/mol) and elemental formula.
- IR Spectroscopy verifies the presence of the essential -OH and C-O functional groups and the absence of a carbonyl group.
- ^{13}C NMR confirms the presence of four unique carbon environments, including the characteristic downfield acetal carbon.
- ^1H NMR provides the final, unambiguous proof of structure by showing the precise connectivity and spatial relationships of all protons.

This multi-faceted approach ensures a high degree of confidence in the identity and purity of the compound, a critical requirement for its use in research and development. Each technique validates the others, creating a robust and trustworthy analytical conclusion.



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Caption: Integrated workflow for complete structural verification.

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